molecular formula C7H8O4 B12667971 (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid CAS No. 97416-85-8

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid

Cat. No.: B12667971
CAS No.: 97416-85-8
M. Wt: 156.14 g/mol
InChI Key: ZFCPPVIJDJWLNW-UHFFFAOYSA-N
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Description

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid is an organic compound with a unique structure that includes a furan ring, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the furan ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial in these processes to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its ketone group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Furoic Acid: Similar structure but lacks the tetrahydro and dimethyl groups.

    2,5-Dimethylfuran: Similar furan ring but lacks the carboxylic acid and ketone groups.

    Levulinic Acid: Contains a ketone and carboxylic acid group but lacks the furan ring.

Properties

CAS No.

97416-85-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2,2-dimethyl-5-oxofuran-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-7(2)4(6(9)10)3-5(8)11-7/h3H,1-2H3,(H,9,10)

InChI Key

ZFCPPVIJDJWLNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)C(=O)O)C

Origin of Product

United States

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